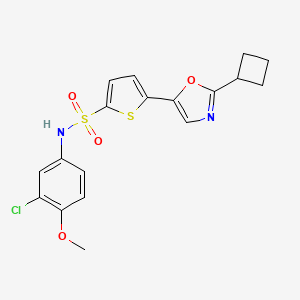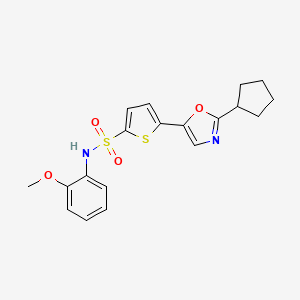
5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the cyclopentyl group: This step may involve alkylation or other suitable reactions.
Formation of the thiophene ring: This can be synthesized through various methods, including the Paal-Knorr synthesis.
Sulfonamide formation: This involves the reaction of the thiophene derivative with sulfonyl chloride and subsequent coupling with the methoxyphenyl group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the oxazole or sulfonamide groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Industry
In industrial applications, the compound may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Oxazole derivatives: Compounds with oxazole rings that may have different biological activities.
Uniqueness
The unique combination of the oxazole, thiophene, and sulfonamide groups in 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide may confer specific properties that are not found in other similar compounds, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.
Propiedades
Fórmula molecular |
C19H20N2O4S2 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-(2-methoxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H20N2O4S2/c1-24-15-9-5-4-8-14(15)21-27(22,23)18-11-10-17(26-18)16-12-20-19(25-16)13-6-2-3-7-13/h4-5,8-13,21H,2-3,6-7H2,1H3 |
Clave InChI |
JJXHQSDVXXQOQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)C3=CN=C(O3)C4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



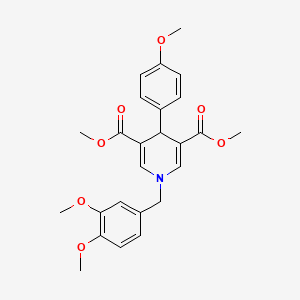
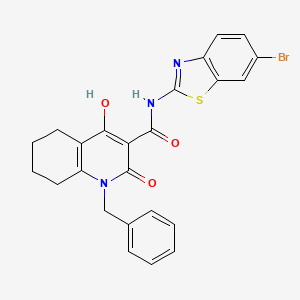
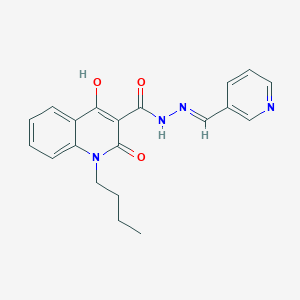
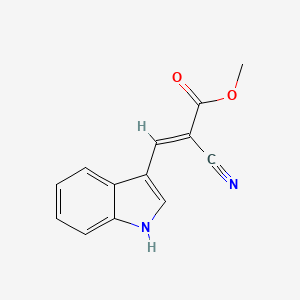
![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11206188.png)
![5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11206204.png)
![N-(4-acetylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206210.png)
![4-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11206215.png)
![3-[4-(difluoromethoxy)phenyl]-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11206223.png)
![4-(azepan-1-yl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11206224.png)
![9-Methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-amine](/img/structure/B11206239.png)
![N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11206245.png)
